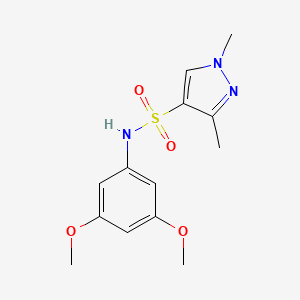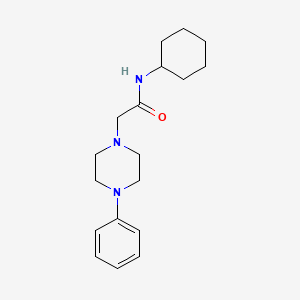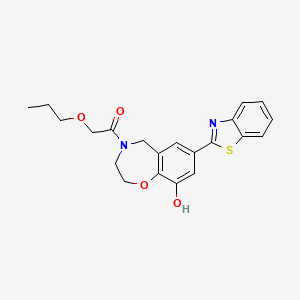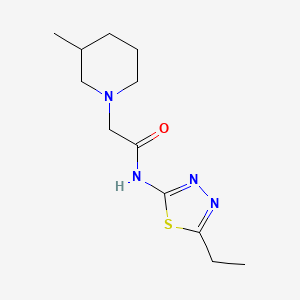
N-(3,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, also known as DMP 840, is a chemical compound that has been of great interest to the scientific community due to its potential applications in research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
The mechanism of action of N-(3,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 840 involves binding to the intracellular side of Nav1.7, thereby preventing the channel from opening in response to depolarization. This results in a decrease in sodium influx and a subsequent reduction in action potential generation. The selective inhibition of Nav1.7 by this compound 840 has been shown to reduce pain perception in animal models, making it a potential therapeutic agent for the treatment of chronic pain.
Biochemical and Physiological Effects:
In addition to its effects on Nav1.7, this compound 840 has been found to modulate a range of other biological processes. Studies have shown that this compound 840 can inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound 840 has also been found to inhibit the activity of the enzyme soluble epoxide hydrolase, which is involved in the metabolism of fatty acids. These effects suggest that this compound 840 may have potential applications in the treatment of metabolic and cardiovascular diseases.
实验室实验的优点和局限性
One of the primary advantages of N-(3,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 840 is its selectivity for Nav1.7, which allows for the investigation of the role of this channel in pain perception. However, this compound 840 has also been found to inhibit other ion channels, such as Nav1.5 and Nav1.8, at higher concentrations. This can limit its usefulness in certain experiments. Additionally, this compound 840 has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of Nav1.7.
未来方向
There are several potential future directions for research involving N-(3,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 840. One area of interest is the development of more selective Nav1.7 inhibitors that do not inhibit other ion channels. Another potential direction is the investigation of the effects of this compound 840 on other biological processes, such as carbonic anhydrase and soluble epoxide hydrolase. Finally, the development of more stable analogs of this compound 840 could improve its usefulness in in vivo experiments.
Conclusion:
In conclusion, this compound 840 is a valuable tool for investigating the role of Nav1.7 in pain perception and has potential applications in the treatment of chronic pain. Its ability to modulate other biological processes also suggests that it may have potential applications in the treatment of metabolic and cardiovascular diseases. However, its selectivity for Nav1.7 and relatively short half-life in vivo should be taken into consideration when designing experiments. Further research is needed to fully explore the potential applications of this compound 840 in scientific research.
合成方法
The synthesis of N-(3,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 840 involves the reaction of 3,5-dimethoxyphenylhydrazine with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of sulfuric acid. The resulting product is then treated with chlorosulfonic acid to yield the final compound. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
N-(3,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 840 has been used extensively in scientific research due to its ability to modulate various biological processes. One of its primary applications is in the study of ion channels, particularly the voltage-gated sodium channel Nav1.7. This compound 840 has been found to selectively inhibit Nav1.7, making it a valuable tool for investigating the role of this channel in pain perception.
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-9-13(8-16(2)14-9)21(17,18)15-10-5-11(19-3)7-12(6-10)20-4/h5-8,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBKCCLWDIWHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-isopropyl-1H-imidazol-1-yl)-3-phenylpropyl]-1H-1,2,4-triazole](/img/structure/B5341404.png)
![{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5341408.png)
![4-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5341415.png)

![N-(4-chloro-2-fluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5341423.png)
![ethyl 1-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate](/img/structure/B5341424.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5341427.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5341446.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5341460.png)

![2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5341476.png)
![4-chloro-3-(5-{[3-(2-methoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5341477.png)

